3-hydrazinylbenzenaMine hydrochloride

Beschreibung

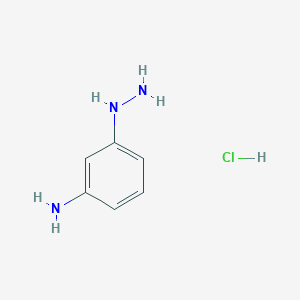

3-Hydrazinylbenzenamine hydrochloride is a substituted aromatic hydrazine derivative characterized by a benzene ring with a hydrazine (-NH-NH₂) group and an amine (-NH₂) group at the 3-position, combined with a hydrochloric acid counterion. These derivatives are often employed as intermediates in the synthesis of heterocyclic compounds, hydrazones, and biologically active molecules due to their reactive hydrazine moiety .

Eigenschaften

IUPAC Name |

3-hydrazinylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLWFRHHSANUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinylbenzenaMine hydrochloride typically involves the reaction of 3-nitroaniline with hydrazine hydrate. The process can be summarized as follows:

Reduction of 3-nitroaniline: 3-nitroaniline is reduced to 3-aminobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.

Hydrazination: The resulting 3-aminobenzene is then reacted with hydrazine hydrate under reflux conditions to form 3-hydrazinylbenzenaMine.

Formation of Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-hydrazinylbenzenaMine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Azobenzene derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

3-Hydrazinylbenzeneamine hydrochloride and its derivatives have been investigated for their anticancer properties. Compounds containing hydrazine moieties have shown cytotoxic effects against various cancer cell lines. For example, studies indicate that hydrazone derivatives exhibit potent activity against lung cancer (NCI-H460 and A549), colon cancer (COLO 205 and HCT 15), and breast cancer (MCF-7 and MDA-MB-231) cell lines .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | NCI-H460 | 10.5 |

| Colon Cancer | COLO 205 | 12.3 |

| Breast Cancer | MCF-7 | 8.7 |

Mechanism of Action:

The mechanism involves the inhibition of key enzymes involved in cancer metabolism, particularly branched-chain amino acid transaminases (BCATs). This inhibition can disrupt the metabolic pathways essential for tumor growth, making it a promising area for further research .

Antimicrobial Applications

Antimicrobial Activity:

Research has demonstrated that 3-hydrazinylbenzeneamine hydrochloride exhibits significant antimicrobial activity against various pathogens. A study reported minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

| Pathogen Type | MIC (µg/mL) |

|---|---|

| Gram-positive Bacteria | 5 - 20 |

Biochemical Research

Biological Activity Studies:

Hydrazine derivatives, including 3-hydrazinylbenzeneamine hydrochloride, have been explored for their biological activities beyond antimicrobial effects. These compounds are being studied for their potential use in developing bioactive molecules that can modulate biological processes .

Case Study: Hydrazone Derivatives

A series of hydrazone derivatives synthesized from hydrazinyl compounds were evaluated for their biological activities. The findings indicated that specific modifications to the hydrazone structure significantly enhance their cytotoxicity against various cancer cell lines .

Material Science

Nanostructured Materials:

In materials science, hydrazine derivatives are being incorporated into nanostructured materials for applications in environmental remediation and water purification processes. Their ability to form stable complexes with metal ions enhances their effectiveness in removing pollutants from water systems .

Wirkmechanismus

The mechanism of action of 3-hydrazinylbenzenaMine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The physicochemical properties, reactivity, and applications of 3-hydrazinylbenzenamine hydrochloride can be contextualized by comparing it with structurally related hydrazine derivatives. Key differences arise from substituent effects on the benzene ring, influencing electronic, steric, and solubility characteristics.

Structural and Molecular Comparison

*Hypothetical structure inferred from analogs; CAS RN for 3-chlorophenylhydrazine HCl approximated from .

Physicochemical and Analytical Data

- Melting Points : Most hydrazine hydrochlorides decompose near 193°C (e.g., 3-Methoxyphenyl and 3-Methylphenyl analogs), suggesting thermal instability common to this class .

- Spectroscopic Characterization: Techniques such as FTIR, ¹H-NMR, and mass spectrometry (MS) are critical for confirming hydrazine derivatives, as noted in the synthesis of hydrazones from hydrazides .

Biologische Aktivität

3-Hydrazinylbenzeneamine hydrochloride, a member of the hydrazone class of compounds, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

3-Hydrazinylbenzeneamine hydrochloride features a hydrazine functional group attached to a benzene ring, making it a hydrazone derivative. The synthesis typically involves the reaction of hydrazine with appropriate aromatic aldehydes or ketones under acidic conditions. Various methods have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Biological Activities

Research indicates that 3-hydrazinylbenzeneamine hydrochloride exhibits a variety of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values have been reported as low as 6.3 µg/mL against Escherichia coli and 12.5 µg/mL against Staphylococcus aureus .

- Antiviral Properties : The compound shows promise as an antiviral agent, particularly in inhibiting viral replication mechanisms. Research has indicated that certain derivatives exhibit activity comparable to established antiviral drugs like Tamiflu .

- Cytotoxic Effects : In vitro studies have shown that 3-hydrazinylbenzeneamine hydrochloride can induce cytotoxicity in cancer cell lines. For example, IC50 values ranging from 14 nM to 20 nM have been reported against various tumor cell lines, suggesting potential as an anticancer agent .

- Anti-inflammatory and Analgesic Effects : Preliminary studies indicate that this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Table 1: Biological Activity Summary of 3-Hydrazinylbenzeneamine Hydrochloride

The biological activity of hydrazones like 3-hydrazinylbenzeneamine hydrochloride is often attributed to their ability to form stable complexes with metal ions and interact with biological macromolecules such as proteins and nucleic acids. This can lead to the disruption of critical cellular processes such as:

- Tubulin Polymerization Interference : Some studies suggest that these compounds may inhibit tubulin polymerization, which is crucial for cell division in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the cytotoxic effects observed in cancer cells, leading to apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.